molecular formula C30H15N3O6 B11668789 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11668789
M. Wt: 513.5 g/mol
InChI Key: DQOSGHQFUVOPIM-UHFFFAOYSA-N
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Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H15N3O6 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione , also referred to as C3 in some studies, has garnered attention for its significant biological activities, particularly in oncology. This article synthesizes recent research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C22H11N2O4
Molecular Weight: 386.33 g/mol
CAS Number: 314038-98-7

Recent studies have identified this compound as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2) kinases. The inhibition of these receptors is crucial as they play significant roles in the progression of various cancers, particularly gastric cancer.

In Vitro Studies

In vitro evaluations have demonstrated the following:

  • IC50 Values:
    • EGFR: 37.24 nM
    • HER2: 45.83 nM
    • KATOIII cells: 84.76 nM
    • Snu-5 cells: 48.26 nM

These values indicate that the compound exhibits potent inhibitory effects on both kinases and cancer cell lines, suggesting its potential as a therapeutic agent for gastric tumors .

Biological Activities

The biological activities associated with the compound can be categorized as follows:

  • Anticancer Activity
    • The compound shows promising results in inhibiting tumor growth through its action on EGFR and HER2 pathways.
    • It has been highlighted for its potential to treat gastric cancers with minimal side effects due to its selective inhibition profile .
  • Enzyme Inhibition
    • Similar derivatives of benzoxazinones have been reported to inhibit serine proteases, including human leukocyte elastase, which is implicated in inflammatory diseases .
    • The inhibition of these enzymes may provide therapeutic benefits in conditions characterized by excessive inflammation.
  • Hypocholesterolemic Effects
    • Some studies indicate that compounds related to benzoxazinones exhibit hypocholesterolemic properties, which could be beneficial in managing cholesterol levels .

Comparative Analysis of Related Compounds

Compound NameIC50 (EGFR)IC50 (HER2)Cancer Cell Line Inhibition
C337.24 nM45.83 nMKATOIII: 84.76 nM; Snu-5: 48.26 nM
Benzoxazinone ATBDTBDTBD
Benzoxazinone BTBDTBDTBD

Case Studies

Case Study 1: A recent study utilized high-throughput screening to identify C3 as a promising candidate for dual inhibition of EGFR and HER2 in gastric cancer models. The study emphasized the need for further pharmacokinetic evaluations to establish its clinical viability .

Case Study 2: Another investigation into the broader class of benzoxazinones revealed their multifaceted roles in treating various diseases due to their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). High-throughput virtual screening and subsequent in vitro assays demonstrated that this compound effectively impedes the kinase activities of both EGFR and HER2, which are critical targets in cancer therapy. Molecular dynamics simulations further confirmed the stability of the protein-ligand complexes formed with this compound, indicating its potential as a lead candidate for developing targeted cancer therapies .

1.2 Antimicrobial Properties

Compounds related to benzoxazinones, including derivatives of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, have shown promising antibacterial and antifungal activities. The structural framework of benzoxazinones allows them to interact with various biological targets, making them suitable candidates for developing new antimicrobial agents .

Synthetic Utility

2.1 Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various functionalizations leading to the synthesis of more complex heterocyclic compounds. For instance, derivatives can be synthesized through reactions involving electrophilic aromatic substitution or nucleophilic additions, facilitating the creation of diverse molecular architectures that may exhibit enhanced biological activities .

2.2 Asymmetric Synthesis

The reactivity of benzoxazinone derivatives has been exploited in asymmetric synthesis processes. The compound can participate in dipolar cycloaddition reactions to form chiral centers, which are essential in drug development where stereochemistry plays a crucial role in biological activity .

Research Findings and Case Studies

Study/Source Focus Findings
PubMed Article Anticancer ActivityIdentified as a dual inhibitor of EGFR/HER2; effective in vitro against cancer cell lines.
PMC Article Biological PropertiesExhibits broad-spectrum biological activities including anticancer and antimicrobial effects.
RSC Publication Synthetic ApplicationsDemonstrated utility as a precursor for synthesizing various benzoxazinone derivatives.

Properties

Molecular Formula

C30H15N3O6

Molecular Weight

513.5 g/mol

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C30H15N3O6/c34-27-19-14-11-17(26-32-24-8-4-2-6-21(24)30(37)39-26)15-22(19)28(35)33(27)18-12-9-16(10-13-18)25-31-23-7-3-1-5-20(23)29(36)38-25/h1-15H

InChI Key

DQOSGHQFUVOPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7C(=O)O6

Origin of Product

United States

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